molecular formula C12H13N5O2S B2469652 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 868212-47-9

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2469652
M. Wt: 291.33
InChI Key: SKDDTQYSUBWHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C12H13N5O2S and its molecular weight is 291.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis and Chemical Behavior : A study by Farouk et al. (2021) describes the synthesis of a related dihydropyrimidine compound and explores its chemical reactivity. This research provides insights into the methods of synthesizing and manipulating dihydropyrimidine derivatives for various applications in chemistry and drug development (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Evaluation

  • Novel Dihydropyrimidine and Hydroxamic Acid Hybrids : Mamidala et al. (2021) designed and synthesized novel dihydropyrimidine-hydroxamic acid hybrids, which were evaluated for their potential as inhibitors against Helicobacter pylori urease. This study highlights the potential medicinal applications of dihydropyrimidine derivatives (Mamidala, Bhimathati, & Vema, 2021).

  • Antitumor Agents : Research by Gangjee et al. (2005) explored the synthesis of dihydropyrimidine derivatives as potential dual inhibitors for dihydrofolate reductase and thymidylate synthase, demonstrating their application in antitumor therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).

  • Antimicrobial Activities : Bondock et al. (2008) synthesized new heterocycles incorporating a dihydropyrimidine moiety and evaluated their antimicrobial properties. This study underlines the potential use of such compounds in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Molecular Structure and Properties

  • Crystal Structure Analysis : A study by Trilleras et al. (2008) focused on the crystal structures of several dihydropyrimidine derivatives. Understanding the molecular structure of these compounds is crucial for their application in drug design and other scientific fields (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c13-9-4-10(18)17-12(16-9)20-7-11(19)15-6-8-2-1-3-14-5-8/h1-5H,6-7H2,(H,15,19)(H3,13,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDDTQYSUBWHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

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